
{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically starts with the protection of the amino groups using tert-butyloxycarbonyl (Boc) groups. The peptide chain is then assembled using standard solid-phase peptide synthesis (SPPS) techniques . The final step involves the attachment of the 7-amino-4-methylcoumarin (AMC) group to the peptide chain .
Industrial Production Methods: Industrial production of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) primarily undergoes proteolytic cleavage reactions. It is efficiently cleaved by furin, a calcium-dependent serine protease . The cleavage occurs at the arginine residues, releasing the fluorogenic AMC group .
Common Reagents and Conditions: The cleavage reaction typically requires the presence of calcium ions and occurs at physiological pH and temperature . The reaction is highly specific to furin and related proteases .
Major Products Formed: The major product formed from the cleavage of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is the free AMC group, which fluoresces upon release .
Scientific Research Applications
{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is widely used in scientific research for the study of proteolytic enzymes, particularly furin . It serves as a substrate in enzyme assays to measure the activity of furin and related proteases . This compound is also used in the study of protein processing and maturation, as furin is involved in the cleavage of precursor proteins . Additionally, it is used in drug discovery and development to screen for inhibitors of furin and related proteases .
Mechanism of Action
The mechanism of action of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves its cleavage by furin . Furin recognizes the specific peptide sequence and cleaves at the arginine residues, releasing the AMC group . The released AMC group fluoresces, allowing for the quantification of enzyme activity . This mechanism is highly specific to furin and related proteases, making it a valuable tool in enzymology .
Comparison with Similar Compounds
Similar Compounds:
- {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is similar to other fluorogenic substrates used in protease assays, such as {Boc-Val-Pro-Arg-AMC} (hydrochloride) and {Boc-Gln-Ala-Arg-AMC} (hydrochloride) .
- These compounds also contain the AMC group and are cleaved by specific proteases, releasing the fluorescent AMC group .
Properties
Molecular Formula |
C38H63ClN14O8 |
|---|---|
Molecular Weight |
879.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C38H62N14O8.ClH/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22;/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47);1H/t24-,25-,26-,29-;/m0./s1 |
InChI Key |
VXACTVORPLMVNO-AZRYXFGXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


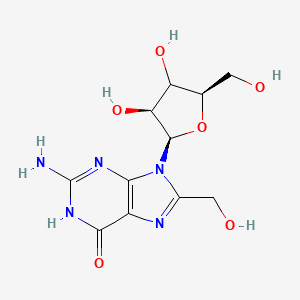
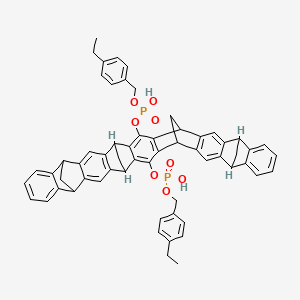
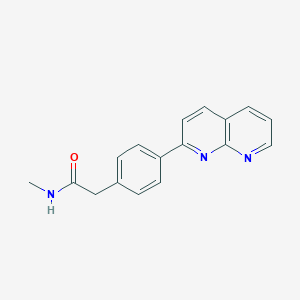

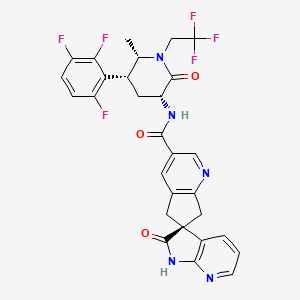
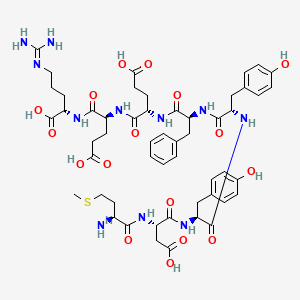
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)

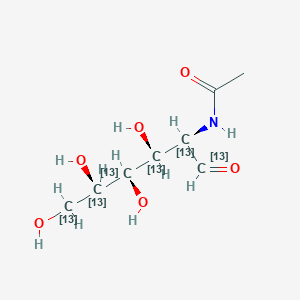
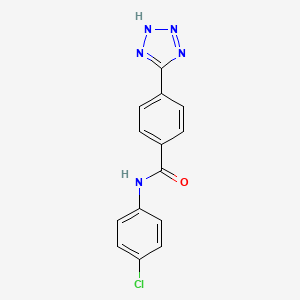

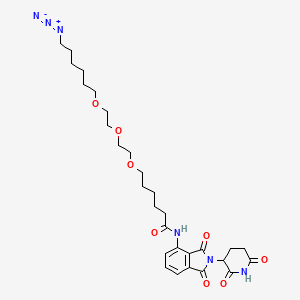
![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)
![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
